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Compound of Interest

Compound Name: Dasatinib carbaldehyde

Cat. No.: B10854316

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen objektiven Vergleich von Dasatinib und Nilotinib, zwei potenten
Tyrosinkinase-Inhibitoren (TKIs), die auf das Fusionsprotein BCR-ABL abzielen, einem
Haupttreiber der chronisch-myeloischen Leukdmie (CML) und bestimmten Formen der akuten
lymphoblastischen Leuk&mie (ALL). Zuséatzlich wird die Rolle von Dasatinib-Carbaldehyd als
Derivat von Dasatinib im Kontext neuerer therapeutischer Strategien beleuchtet.

Einfuhrung in die Wirkstoffe

Das Philadelphia-Chromosom, eine reziproke Translokation zwischen den Chromosomen 9
und 22, fuhrt zur Bildung des onkogenen Fusionsgens BCR-ABL. Das daraus resultierende
Protein, BCR-ABL, ist eine konstitutiv aktive Tyrosinkinase, die eine unkontrollierte
Zellproliferation und das Uberleben von Leukamiezellen férdert. Die Hemmung der BCR-ABL-
Kinaseaktivitat ist daher ein zentraler Ansatz in der Therapie dieser Erkrankungen.

Nilotinib ist ein hochselektiver BCR-ABL-Inhibitor der zweiten Generation, der an die inaktive
Konformation der ABL-Kinasedomane bindet und diese stabilisiert.[1] Es ist strukturell mit
Imatinib verwandt, weist jedoch eine verbesserte topologische Passform in der ATP-
Bindungstasche der ABL-Kinase auf, was zu einer hdheren Potenz fihrt.[2]
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Dasatinib ist ebenfalls ein TKI der zweiten Generation, der sich jedoch von Nilotinib und
Imatinib durch seine Fahigkeit unterscheidet, sowohl an die aktive als auch an die inaktive
Konformation der ABL-Kinasedoméne zu binden.[2] Es hemmt ein breiteres Spektrum an
Kinasen, einschliel3lich der SRC-Familienkinasen.[3]

Dasatinib-Carbaldehyd ist ein chemisches Derivat von Dasatinib. Es fungiert als ABL-Inhibitor-
Einheit in der Entwicklung von PROTACSs (Proteolysis Targeting Chimeras).[4][5][6][7][8] Anstatt
die Kinaseaktivitat direkt zu blockieren, wird Dasatinib-Carbaldehyd in PROTAC-Molekulen
verwendet, um das BCR-ABL-Protein an eine E3-Ubiquitin-Ligase zu binden, was zum
gezielten Abbau des onkogenen Proteins fuhrt. Ein direkter Vergleich seiner hemmenden
Wirkung mit Nilotinib ist daher nicht zweckmaRig, da es fur eine andere therapeutische
Modalitat konzipiert ist.

Quantitative Daten im Vergleich

Die folgende Tabelle fasst die quantitativen Daten zur inhibitorischen Aktivitat von Dasatinib
und Nilotinib gegen die BCR-ABL-Kinase zusammen.

Parameter Dasatinib Nilotinib
IC50 (Wildtyp BCR-ABL) 0,6 -1,1 nM[9] 5-30 nM[9][10][11][12][13]
Potenz im Vergleich zu
o ~325-fach héher[2][8][14] ~20-30-fach héher[2]

Imatinib
Wirksamkeit gegen Imatinib- ) ) ) ) ) )

) i Wirksam gegen die meisten Wirksam gegen die meisten
resistente Mutationen (aul3er _ _

Mutationen[8][14] Mutationen[13]

T315I)
IC50 (T315I-Mutation) >500 nM[9] >3000 nM[9]

Experimentelle Protokolle
Kinase-Inhibitionsassay (In-vitro-Bestimmung der IC50-
Werte)

Die halbmaximale Hemmkonzentration (IC50) wird typischerweise mittels eines In-vitro-Kinase-

Assays bestimmt.
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e Reagenzien und Materialien:

o

Rekombinantes BCR-ABL-Enzym

Spezifisches Peptidsubstrat (z. B. mit Biotin-Markierung)

ATP (Adenosintriphosphat), einschlie3lich einer radioaktiv oder fluoreszenzmarkierten
Variante (z. B., [y-32P]ATP)

Testverbindungen (Dasatinib, Nilotinib) in serieller Verdiinnung

Assay-Puffer (z. B. 50 mM HEPES, pH 7,5, 10 mM MgClz, 1 mM DTT)

96- oder 384-Well-Platten

Detektionssystem (z. B. Szintillationszéhler oder Fluoreszenz-Plattenleser)

e Durchfuhrung:

Die Testverbindungen in verschiedenen Konzentrationen werden in die Wells der
Mikrotiterplatte gegeben.

Das rekombinante BCR-ABL-Enzym und das Peptidsubstrat werden hinzugefugt.

Die Kinase-Reaktion wird durch die Zugabe von ATP gestartet.

Die Platte wird flr einen definierten Zeitraum bei einer bestimmten Temperatur (z. B. 30
°C) inkubiert.

Die Reaktion wird gestoppt (z. B. durch Zugabe von EDTA).

Die Menge des phosphorylierten Substrats wird gemessen. Die Phosphorylierung ist
proportional zur Enzymaktivitat.

Die IC50-Werte werden durch Auftragung der prozentualen Hemmung gegen den
Logarithmus der Inhibitorkonzentration und Anpassung der Daten an eine sigmoidale
Dosis-Wirkungs-Kurve berechnet.[15][16][17]
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Zellproliferationsassay

Dieser Assay misst die Fahigkeit der Inhibitoren, das Wachstum von BCR-ABL-positiven

Leuk&miezellen zu hemmen.

e Reagenzien und Materialien:

[e]

BCR-ABL-positive Zelllinien (z. B. K562)

Zellkulturmedium (z. B. RPMI-1640 mit 10 % foétalem Kalberserum)
Testverbindungen in serieller Verdiinnung

Reagenz zur Messung der Zellviabilitét (z. B. MTT, AlamarBlue oder CFSE)
96-Well-Zellkulturplatten

Inkubator (37 °C, 5 % CO2)

Plattenleser (Absorption oder Fluoreszenz)

e Durchfuhrung:

Die Zellen werden in die Wells einer 96-Well-Platte ausgesat und fur 18-24 Stunden
inkubiert, damit sie anhaften und in die logarithmische Wachstumsphase eintreten kénnen.
[18]

Die Zellen werden mit den seriell verdinnten Testverbindungen behandelt.
Die Platten werden fir einen bestimmten Zeitraum (z. B. 72 Stunden) inkubiert.[18]

Das Reagenz zur Messung der Zellviabilitat wird zu jedem Well gegeben und gemal den
Anweisungen des Herstellers inkubiert.

Die Absorption oder Fluoreszenz wird mit einem Plattenleser gemessen.

Die prozentuale Zellviabilitat im Verhaltnis zur unbehandelten Kontrolle wird berechnet
und zur Bestimmung des IC50-Wertes verwendet.
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Abbildung 1: Vereinfachter BCR-ABL-Signalweg und die Angriffspunkte von Dasatinib und
Nilotinib.
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Abbildung 2: Allgemeiner experimenteller Arbeitsablauf zur Evaluierung von Tyrosinkinase-
Inhibitoren.

Off-Target-Effekte und Resistenzprofile

Dasatinib hemmt neben BCR-ABL auch die SRC-Familienkinasen (SFKs), c-KIT, PDGFRa/[3
und das Ephrin-Rezeptor-Kinase.[3] Diese breitere Spezifitat kann zu unterschiedlichen
Nebenwirkungsprofilen fihren, wie z. B. Pleuraergissen.[3]

Nilotinib zeigt eine héhere Selektivitat fuir BCR-ABL, c-Kit und PDGFR, hemmt jedoch die SRC-
Familienkinasen nur schwach.[19]

Beide Inhibitoren sind gegen viele Imatinib-resistente Mutationen wirksam, mit der
bemerkenswerten Ausnahme der T315I-"Gatekeeper”-Mutation, die eine
Konformationsanderung in der ATP-Bindungstasche verursacht und die Bindung beider
Medikamente verhindert.[9] Resistenz gegen Dasatinib kann mit Mutationen an den Residuen
315 und 317 in der BCR-ABL-Kinasedomane in Verbindung gebracht werden.[16] Resistenz
gegen Nilotinib kann durch Uberexpression von BCR-ABL, des Multidrug-Resistance-Gens
(MDR-1) oder der Src-Kinase Lyn vermittelt werden.[20][21]

Zusammenfassung und Schlussfolgerung

Sowohl Dasatinib als auch Nilotinib sind hochwirksame Inhibitoren der BCR-ABL-Kinase und
stellen wichtige Therapieoptionen fiir Patienten mit CML dar, insbesondere nach Versagen
einer Imatinib-Therapie.

» Dasatinib zeichnet sich durch eine sehr hohe Potenz gegen die Wildtyp-BCR-ABL-Kinase
aus und hemmt ein breiteres Spektrum an Kinasen.

« Nilotinib ist ebenfalls deutlich potenter als Imatinib und weist ein selektiveres Kinase-
Hemmprofil auf.

Die Wahl zwischen diesen beiden Wirkstoffen in einem Forschungskontext oder fir die
klinische Entwicklung kann von verschiedenen Faktoren abhangen, einschlief3lich des
spezifischen Mutationsstatus von BCR-ABL, des gewinschten Off-Target-Profils und
potenzieller Resistenzmechanismen.
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Dasatinib-Carbaldehyd reprasentiert eine Weiterentwicklung der Dasatinib-Struktur fir den
Einsatz in der PROTAC-Technologie. Diese Strategie zielt auf den Abbau des Zielproteins ab
und stellt einen fundamental anderen Ansatz als die direkte Kinase-Inhibition dar. Zukunftige
vergleichende Studien werden erforderlich sein, um das therapeutische Potenzial des gezielten
Proteinabbaus im Vergleich zur Kinase-Inhibition bei BCR-ABL-getriebenen Malignomen zu
bewerten.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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